molecular formula C10H10ClNO B12436052 Ethanone,1-(7-chloro-2,3-dihydro-1H-indol-1-YL) CAS No. 114144-23-9

Ethanone,1-(7-chloro-2,3-dihydro-1H-indol-1-YL)

Cat. No.: B12436052
CAS No.: 114144-23-9
M. Wt: 195.64 g/mol
InChI Key: BHXYYYUKZXBDMJ-UHFFFAOYSA-N
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Description

Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL) is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a 7-chloro substituent on the indole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL) typically involves the reaction of 7-chloroindole with ethanone under specific conditions. One common method includes:

    Starting Material: 7-chloroindole.

    Reagent: Ethanone.

    Catalyst: Acidic or basic catalyst to facilitate the reaction.

    Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: To handle the bulk quantities of reactants.

    Continuous Flow Systems: To ensure consistent product quality and yield.

    Purification Steps: Including crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions:

    Oxidation: Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Utilizing halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL) involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to.

    Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 1H-Indole, 2,3-dihydro-
  • Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)

Comparison:

  • Structural Differences: The presence of different substituents on the indole ring.
  • Chemical Properties: Variations in reactivity and stability.
  • Biological Activities: Differences in their biological effects and potential therapeutic applications.

Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL) stands out due to its unique 7-chloro substituent, which can significantly influence its chemical behavior and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-(7-chloro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXYYYUKZXBDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250266
Record name 1-(7-Chloro-2,3-dihydro-1H-indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114144-23-9
Record name 1-(7-Chloro-2,3-dihydro-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114144-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Chloro-2,3-dihydro-1H-indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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